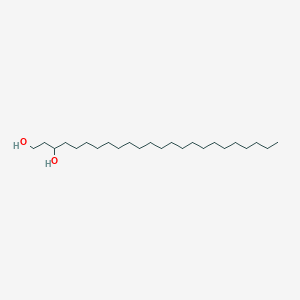
Tetracosane-1,3-diol
Description
Tetracosane-1,3-diol (C₂₄H₅₀O₂, MW: 370.38 g/mol) is a long-chain aliphatic diol with hydroxyl groups at positions 1 and 3 of a saturated 24-carbon backbone. It was first isolated from Polygonum capitatum, a plant used in traditional medicine, and belongs to the fatty alcohol class of lipids .
Properties
Molecular Formula |
C24H50O2 |
|---|---|
Molecular Weight |
370.7 g/mol |
IUPAC Name |
tetracosane-1,3-diol |
InChI |
InChI=1S/C24H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)22-23-25/h24-26H,2-23H2,1H3 |
InChI Key |
RWVSXDXGEPXFDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize tetracosane-1,3-diol, the following structurally related diols are compared based on molecular features, sources, and applications:
Aliphatic Diols with Similar Chain Lengths
- (4E,8E)-2-(Hexadecanoylamino)-4,8-octadecadiene-1,3-diol Structure: 18-carbon chain with unsaturated bonds (4E,8E), an aminoacyl group, and diol groups at positions 1 and 3. Source: Marine soft coral Dendronephthya gigantea .
- 1-O-β-D-Glucopyranosyl Derivatives (e.g., Compound 1 from Homalomena gigantea) Structure: C18 or C24 chains conjugated with a sugar moiety. Source: Plant Homalomena gigantea . Key Differences: Glycosylation increases water solubility and enables interaction with cellular receptors, unlike the non-glycosylated this compound.
Aromatic Diols
- Benzene-1,3-diol (Resorcinol) and Derivatives Structure: Aromatic ring with hydroxyl groups at positions 1 and 3. Examples:
- 5-Pentylbenzene-1,3-diol (Olivetol): Precursor for cannabinoid synthesis .
- 4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol : Azo-conjugated derivative with potent antimicrobial activity .
Short-Chain and Branched Diols
- Propane-1,3-diol and Butane-1,3-diol Structure: 3-4 carbon chains with vicinal diols. Source: Synthetic or microbial degradation . Key Differences: Smaller size increases volatility and water solubility.
2-Ethyl-2-(hydroxymethyl)-propane-1,3-diol
Structural and Functional Comparison Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


